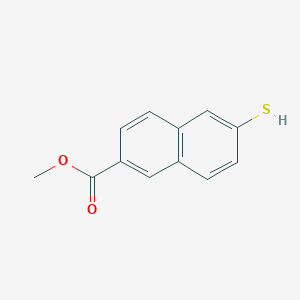

Methyl 6-sulfanylnaphthalene-2-carboxylate

Description

Methyl 6-sulfanylnaphthalene-2-carboxylate is a naphthalene derivative featuring a sulfanyl (-SH) group at the 6-position and a methyl carboxylate (-COOCH₃) at the 2-position. This compound combines aromatic, thiol, and ester functionalities, making it a versatile intermediate in organic synthesis, particularly for applications requiring sulfur-containing motifs.

Properties

IUPAC Name |

methyl 6-sulfanylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)10-3-2-9-7-11(15)5-4-8(9)6-10/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLGXHOJDCQIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-sulfanylnaphthalene-2-carboxylate typically involves the reaction of 6-bromo-2-naphthoic acid with thiourea, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The overall reaction can be summarized as follows:

Nucleophilic Substitution: 6-bromo-2-naphthoic acid reacts with thiourea in the presence of sodium hydroxide to form 6-mercapto-2-naphthoic acid.

Esterification: The resulting 6-mercapto-2-naphthoic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-sulfanylnaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Methyl 6-sulfanylnaphthalene-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its sulfanyl group can form covalent bonds with thiol groups in proteins, making it useful in biochemical assays.

Medicine: Research has explored its potential as a precursor for the development of pharmaceutical agents. Its derivatives have shown promise in the treatment of various diseases due to their biological activity.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 6-sulfanylnaphthalene-2-carboxylate involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with various biological targets. The naphthalene ring provides a hydrophobic scaffold that can facilitate interactions with hydrophobic pockets in proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Sulfur Functionality: The sulfanyl (-SH) group in the target compound contrasts with sulfonamides (e.g., 6-amino-N-methylnaphthalene-2-sulfonamide) and thienyl substituents (e.g., in ’s ethyl ester). Sulfanyl groups are more nucleophilic and acidic (pKa ~10) compared to sulfonamides, which are less reactive due to electron-withdrawing effects .

- Ester vs. Carboxylic Acid Derivatives : Methyl esters (e.g., sandaracopimaric acid methyl ester) generally exhibit higher volatility and lower polarity than their carboxylic acid counterparts, enhancing their suitability for gas chromatography (GC) applications .

Physicochemical Properties

- Solubility: The methyl carboxylate group improves solubility in organic solvents (e.g., chloroform, ethyl acetate) compared to free carboxylic acids. However, the sulfanyl group may introduce polarity, reducing solubility in nonpolar media relative to purely hydrocarbon-based esters like neophytadiene () .

- Thermal Stability: Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester) are stable under GC conditions (evidenced by clear chromatographic peaks in Figure 2, ), suggesting similar stability for the target compound .

Analytical Characterization

While NMR and FTIR data for the target compound are unavailable, methyl shikimate () demonstrates characteristic ester carbonyl peaks at ~170 ppm in ¹³C NMR and ~1700 cm⁻¹ in FTIR, which would be expected for the methyl carboxylate group in the target compound .

Biological Activity

Methyl 6-sulfanylnaphthalene-2-carboxylate (MSNC) is a compound of significant interest in biochemical and medicinal research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a sulfanyl group and a carboxylate ester. The presence of the sulfanyl group allows for unique interactions with biological macromolecules, particularly proteins.

Synthesis

The synthesis of MSNC typically involves two main steps:

- Nucleophilic Substitution : 6-bromo-2-naphthoic acid reacts with thiourea in the presence of sodium hydroxide to form 6-mercapto-2-naphthoic acid.

- Esterification : The resulting acid is then esterified with methanol using an acid catalyst like sulfuric acid.

This reaction pathway is summarized as follows:

MSNC exhibits biological activity primarily through its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to enzyme inhibition or modification of protein function, making it a valuable tool in biochemical assays. The carboxylate ester can hydrolyze to release the active carboxylic acid, which can further interact with various biological targets. The hydrophobic naphthalene ring enhances interactions with hydrophobic pockets in proteins.

Enzyme Inhibition Studies

Research indicates that MSNC can inhibit specific enzymes, impacting metabolic pathways. For example, studies have shown that compounds with similar structures can affect the activity of key enzymes involved in cancer metabolism, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activities of MSNC and its derivatives:

-

Anticancer Activity : A study assessed the cytotoxic effects of MSNC on various cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma). The compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) HeLa 15.3 HepG2 12.7 -

Antimicrobial Activity : MSNC was tested against Gram-positive and Gram-negative bacteria. Results showed notable antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75

Comparison with Similar Compounds

MSNC can be compared with other naphthalene derivatives such as:

| Compound | Functional Group | Biological Activity |

|---|---|---|

| Methyl 6-hydroxynaphthalene-2-carboxylate | Hydroxyl | Moderate enzyme inhibition |

| Methyl 6-aminonaphthalene-2-carboxylate | Amino | Anticancer activity |

| Methyl 6-methoxynaphthalene-2-carboxylate | Methoxy | Lower reactivity compared to MSNC |

The unique sulfanyl group in MSNC provides distinct chemical reactivity and biological activity compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.